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Compound of Interest

Compound Name: C20H25BrN207

Cat. No.: B15174812

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific chemical compound with the molecular formula C20H25BrN207 is not
readily identifiable in publicly available chemical databases. This guide therefore provides a
comprehensive and illustrative framework for the characterization, identification, and potential
investigation of a novel chemical entity with this molecular formula. The data, experimental
protocols, and biological pathways presented are hypothetical but representative of a standard
drug discovery and development workflow.

Hypothetical Compound Identification and
Nomenclature

In the absence of a known compound with the formula C20H25BrN207, we will postulate a
hypothetical structure for illustrative purposes. Let us consider a novel synthetic molecule,
"Bromo-methoxy-isoquinolinedione” (a fictional name for this guide).

IUPAC Name: (3S)-3-(4-bromophenyl)-10,11-dimethoxy-3,4,5,6-tetrahydro-2H-1,7-
benzodiazonine-8,9-dione.

CAS Number: A uniqgue CAS Registry Number would be assigned by the Chemical Abstracts
Service upon submission and registration of this novel compound. For the purpose of this
guide, we will use a placeholder: XXXXXX-XX-X.
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Physicochemical and Spectroscopic Data

The initial characterization of a novel compound involves determining its fundamental
physicochemical and spectroscopic properties. This data is crucial for confirming the structure,
assessing purity, and predicting its behavior in biological systems.

Property Hypothetical Value/Data
Molecular Formula C20H25BrN207

Molecular Weight 485.33 g/mol

Appearance White to off-white crystalline solid
Melting Point 182-185 °C

Solubilit Soluble in DMSO and methanol; sparingly
olubili
d soluble in water.

8 7.60 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H),
6.90 (s, 1H), 6.85 (s, 1H), 4.50 (t, J=6.0 Hz, 1H),
3.85 (s, 3H), 3.80 (s, 3H), 3.40-3.20 (m, 4H),
2.80-2.60 (m, 4H).

1H NMR (400 MHz, DMSO-ds)

0 172.5, 168.0, 152.0, 150.5, 140.0, 132.0,
13C NMR (100 MHz, DMSO-de) 131.5, 128.0, 125.0, 115.0, 112.0, 60.5, 56.0,
55.5,45.0, 42.0, 35.0, 30.0.

m/z 485.0968 [M+H]*, 487.0947 [M+H]*

Mass Spectrometry (ESI) (isotopic pattern for Br)

Calculated for C20H26BrN207+ [M+H]*:

High-Resolution MS (HRMS) 485.0972; Found: 485.0968

3350 (N-H), 2950 (C-H), 1720 (C=0, ketone),
Infrared (IR) (KBr, cm™12) 1680 (C=0, amide), 1600, 1500 (aromatic C=C),
1250 (C-0), 1050 (C-N), 650 (C-Br).

Purity (HPLC) >99% (by peak area at 254 nm)

Experimental Protocols
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Detailed methodologies are essential for the reproducibility of experimental results. Below are
standard protocols for some of the key analytical techniques mentioned above.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

¢ Instrumentation: Agilent 1260 Infinity Il LC System or equivalent.

e Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm,
5 um).

o Mobile Phase:
o A: 0.1% Formic acid in Water
o B: 0.1% Formic acid in Acetonitrile

o Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate
at 10% B for 5 minutes.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.
* Injection Volume: 10 pL.

e Detection: UV at 254 nm.

e Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: Bruker Avance IIl HD 400 MHz spectrometer or equivalent.
o Solvent: Deuterated dimethyl sulfoxide (DMSO-de).

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-
ds.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
e 13C NMR:
o Pulse Program: zgpg30
o Number of Scans: 1024

o Relaxation Delay: 2.0 s

Mass Spectrometry (MS)

 Instrumentation: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass
Spectrometer or equivalent.

« lonization Source: Electrospray lonization (ESI) in positive ion mode.

e Sample Infusion: The sample, dissolved in methanol at 1 pg/mL, is infused directly into the
source at a flow rate of 5 pL/min.

o Capillary Voltage: 3.5 kV.
o Capillary Temperature: 320 °C.

e Resolution: 140,000 for HRMS.

Hypothetical Biological Activity and Signaling
Pathway

For the purpose of this guide, we will hypothesize that our novel compound, "Bromo-methoxy-
isoquinolinedione," exhibits inhibitory activity against a key enzyme in a cancer-related
signaling pathway, such as a cyclin-dependent kinase (CDK).
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Proposed Mechanism of Action

"Bromo-methoxy-isoquinolinedione™ is hypothesized to be a selective inhibitor of CDK2/cyclin
E, a complex crucial for the G1/S transition in the cell cycle. By inhibiting this complex, the
compound would induce cell cycle arrest and subsequent apoptosis in rapidly dividing cancer
cells.

Signaling Pathway Diagram

Click to download full resolution via product page

Caption: Hypothetical signaling pathway showing the inhibition of the CDK2/Cyclin E complex
by "Bromo-methoxy-isoquinolinedione,” leading to cell cycle arrest at the G1/S transition.

Experimental Workflow Diagram

The process of characterizing a novel compound and investigating its biological activity follows

a logical progression of experiments.
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Caption: A typical experimental workflow for the characterization and preclinical evaluation of a
novel therapeutic compound.
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¢ To cite this document: BenchChem. [Technical Guide: Characterization of a Novel
Compound C20H25BrN207]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174812#c20h25brn207-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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